molecular formula C23H23N3OS3 B2627671 N-(3-(benzo[d]thiazol-2-yl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 887902-35-4

N-(3-(benzo[d]thiazol-2-yl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No. B2627671
CAS RN: 887902-35-4
M. Wt: 453.64
InChI Key: GMAFSMLPFHOWFM-UHFFFAOYSA-N
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Description

The compound contains a benzo[d]thiazol-2-yl moiety, which is a common feature in many bioactive molecules . It also contains a tetrahydrothieno[2,3-c]pyridin-2-yl moiety and a thiophene-2-carboxamide moiety. These structural features suggest that the compound might have interesting biological activities.


Molecular Structure Analysis

The molecular structure of this compound likely involves aromatic systems (benzothiazole and thiophene rings) and a heterocyclic ring (tetrahydrothieno[2,3-c]pyridine). These features could influence its reactivity and interactions with biological targets .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, particularly those containing thiophene and benzo[d]thiazole moieties, are central to various synthetic strategies aimed at producing molecules with potential pharmacological activities. The synthesis of thiophenylhydrazonoacetates, as described by Mohareb et al. (2004), involves the coupling of diazo compounds with cyanoacetate or acetoacetate to yield derivatives that can undergo further reactions to form a plethora of heterocyclic structures Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004). Heteroatom Chemistry, 15, 15-20. This method demonstrates the versatility of using thiophene-based compounds as precursors for the synthesis of complex heterocyclic frameworks.

Antimicrobial and Anticancer Applications

Talupur, Satheesh, and Chandrasekhar (2021) have synthesized derivatives of thiophene-containing compounds and evaluated them for antimicrobial and anticancer activities. Their work exemplifies the potential of heterocyclic compounds in therapeutic applications, highlighting the importance of structural modifications to enhance biological activity Talupur, S. R., Satheesh, K., & Chandrasekhar, K. (2021). International Journal of Applied Research. Such studies are crucial for the development of new drugs and materials with specific biological functions.

Synthesis of Complex Heterocycles

The development of methods for synthesizing complex heterocycles is of significant interest. Vasylyev et al. (1999) described the synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ones via a rearrangement of carbamoyl-substituted thiophenes Vasylyev, M. V., Bilokin, Y., Branytska, O. V., Kovalenko, S., & Chernykh, V. (1999). Heterocyclic Communications, 5, 241-242. Such methods enable the creation of novel compounds that can be further explored for various applications, including as ligands in materials science or as lead compounds in pharmaceutical research.

Pharmaceutical Applications

The exploration of heterocyclic compounds for pharmaceutical applications is underscored by the synthesis and characterization of tetrahydrothieno-pyridine derivatives by Rao et al. (2018). These compounds exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects, demonstrating the potential of heterocyclic compounds in drug development Rao, N., Rao, M. V., & Prasad, K. (2018). Asian Journal of Chemistry, 30, 2063-2068.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS3/c1-22(2)12-13-17(20-24-14-8-5-6-9-15(14)29-20)21(30-18(13)23(3,4)26-22)25-19(27)16-10-7-11-28-16/h5-11,26H,12H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAFSMLPFHOWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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